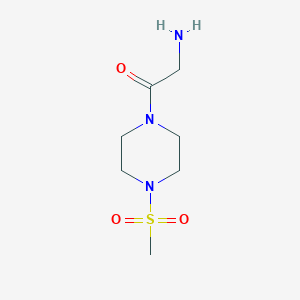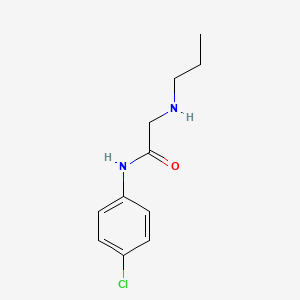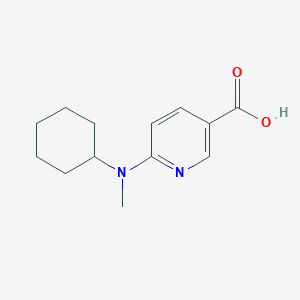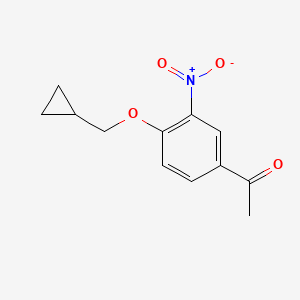![molecular formula C12H15NO4 B1460812 2-[1-(呋喃-2-甲酰基)哌啶-4-基]乙酸 CAS No. 1030422-36-6](/img/structure/B1460812.png)
2-[1-(呋喃-2-甲酰基)哌啶-4-基]乙酸
描述
2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(Furan-2-carbonyl)piperidin-4-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成与设计
哌啶衍生物是药物化学中的基础结构。 它们存在于二十多种药物类别中,包括生物碱 。“2-[1-(呋喃-2-甲酰基)哌啶-4-基]乙酸”中的呋喃部分在药物合成中可能特别有用,因为它有可能与生物靶标相互作用。该化合物可以作为合成具有潜在治疗效果的分子的一种前体。
生物活性调节
呋喃环以其生物活性而闻名,当与哌啶结构结合时,它可以产生调节生物途径的化合物。 例如,呋喃-2-甲酰基氨基酸的衍生物已显示出抑制 FIH-1 的潜力,FIH-1 是一种参与缺氧诱导因子 (HIF) 途径的酶,该途径在细胞对低氧水平的反应中至关重要 .
化学合成方法
所讨论的化合物可用于开发新的化学合成方法。 哌啶衍生物通过各种分子内和分子间反应合成,该化合物可以作为新型环化、环加成或胺化反应的底物,有助于合成有机化学的发展 .
药理学研究
哌啶衍生物因其药理学应用而被广泛研究。“2-[1-(呋喃-2-甲酰基)哌啶-4-基]乙酸”可以对其药理学特性进行研究,可能导致发现新药。 其结构可以进行修饰以增强其与生物靶标的相互作用,从而提高疗效并减少副作用 .
属性
IUPAC Name |
2-[1-(furan-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(15)8-9-3-5-13(6-4-9)12(16)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIBVQWLFAOUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1460739.png)
![3-[(2-Aminophenyl)(methyl)amino]propanenitrile](/img/structure/B1460740.png)




![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)
